molecular formula C12H19NO4 B2985146 (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid CAS No. 1234692-59-1

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid

Cat. No. B2985146
CAS RN: 1234692-59-1
M. Wt: 241.287
InChI Key: ILEWJXYUGXQFLG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid (Boc-L-2-Abu-OH) is a compound used in scientific research for its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid is involved in the synthesis of various non-proteinogenic amino acids and their derivatives, which are essential in medicinal chemistry and peptide research. For instance, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, showcasing its utility in generating amino acids with specific functionalities for further chemical transformations (Adamczyk & Reddy, 2001). Additionally, the tert-butoxycarbonyl (Boc) group, a significant feature of this molecule, is highlighted for its importance in the protection of amines during the synthesis of N-Boc-protected amino acids, which are pivotal in peptide synthesis and modification processes. Such processes benefit from the Boc group's resistance to racemization and its straightforward removal under mild conditions, making it a cornerstone in the synthesis of complex peptides and multifunctional molecules (Heydari et al., 2007).

Polymer and Peptide Research

In the realm of polymer science, derivatives of (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid contribute to the development of chiral polymers and materials with unique properties. For example, the copolymerization of its derivatives with achiral monomers has been explored to understand the impact of chiral monomers on the helical conformation and chiroptical properties of the resulting polymers. This research illuminates the potential for creating materials with specific optical activities, which could have applications ranging from advanced materials science to biotechnology (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWJXYUGXQFLG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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